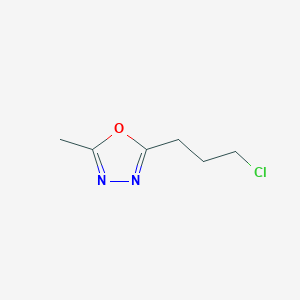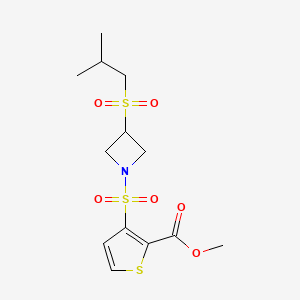
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. It is a colorless, volatile liquid that has a wide range of applications in the scientific research community. It is used in the synthesis of various organic compounds, as well as for the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in the synthesis of certain compounds, such as cyclic ketones and aldehydes. In addition, it is used in the study of biochemical and physiological processes.
Mecanismo De Acción
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole acts as a nucleophile in organic reactions. It is able to react with electrophilic compounds to form covalent bonds. This reaction is known as nucleophilic substitution. The reaction of 2-(3-chloropropyl)-1,3-dioxolane with methyl iodide is an example of a nucleophilic substitution reaction.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-bacterial properties. It has also been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole has several advantages for use in laboratory experiments. It is a volatile liquid, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, the compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole. Further research could be done to explore its potential as a drug candidate. Studies could also be done to investigate its potential as a pesticide or herbicide. In addition, research could be done to explore its potential as an anti-cancer agent or a treatment for other diseases. Finally, research could be done to explore its potential as a catalyst in organic synthesis.
Métodos De Síntesis
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole can be synthesized through a variety of methods. One common method is the reaction of 2-(3-chloropropyl)-1,3-dioxolane with methyl iodide in the presence of sodium hydride. This reaction yields the desired product in high yields. Another method involves the reaction of 2-(3-chloropropyl)-1,3-dioxolane with methyl iodide and potassium carbonate in the presence of a base catalyst. This yields the desired product in moderate to good yields.
Propiedades
IUPAC Name |
2-(3-chloropropyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKAKZLIVCEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)




![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)




